molecular formula C28H26FN3O5S B11068957 ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate

ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate

Cat. No.: B11068957
M. Wt: 535.6 g/mol
InChI Key: SUAVEHHMNCIKQR-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidine ring, a fluorophenyl group, and a methoxybenzyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through a condensation reaction between the thiazolidine derivative and the fluorophenyl-methoxybenzyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers can use the compound to study its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the thiazolidine ring, fluorophenyl group, and methoxybenzyl group makes it distinct from other similar compounds, offering a unique profile for various applications.

Properties

Molecular Formula

C28H26FN3O5S

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 4-[[2-[2-(4-fluorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26FN3O5S/c1-3-37-27(35)19-6-10-21(11-7-19)30-25(33)16-24-26(34)32(17-18-4-14-23(36-2)15-5-18)28(38-24)31-22-12-8-20(29)9-13-22/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

SUAVEHHMNCIKQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=C(C=C4)OC

Origin of Product

United States

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